molecular formula C21H22N2O7 B11706493 Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11706493
M. Wt: 414.4 g/mol
InChI Key: VKIIWNUKHQPRCD-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C21H22N2O7 . This compound is notable for its intricate structure, which includes a quinoline core, a nitro-substituted benzodioxole ring, and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O7/c1-10-17(20(25)28-4)18(19-12(22-10)7-21(2,3)8-14(19)24)11-5-15-16(30-9-29-15)6-13(11)23(26)27/h5-6,18,22H,7-9H2,1-4H3

InChI Key

VKIIWNUKHQPRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OC

Origin of Product

United States

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